

# Spectroscopic Data for 3-Nitrobenzamide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Nitrobenzamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Nitrobenzamide**, a compound of interest in various research and development sectors. The following sections present detailed Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) data, complete with experimental protocols and data interpretation, to support researchers in their analytical and developmental workflows.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical analytical technique for identifying functional groups within a molecule. The infrared spectrum of **3-Nitrobenzamide** reveals characteristic absorption bands corresponding to its amide and nitro functional groups, as well as the aromatic ring structure.

## FTIR Data Summary

The prominent peaks observed in the FTIR spectrum of **3-Nitrobenzamide** are summarized in the table below. These assignments are based on established vibrational frequencies for similar organic compounds.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3551, 3435	N-H Asymmetric & Symmetric Stretching	Primary Amide (-CONH <sub>2</sub> )
3082	C-H Stretching	Aromatic Ring
1720	C=O Stretching (Amide I)	Amide (-CONH <sub>2</sub> )
1589	N-H Bending (Amide II)	Amide (-CONH <sub>2</sub> )
1548	N=O Asymmetric Stretching	Nitro (-NO <sub>2</sub> )

## Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like **3-Nitrobenzamide** using the Attenuated Total Reflectance (ATR) technique.

- Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly calibrated and the crystal surface is clean. A background spectrum of the empty ATR crystal should be collected.
- Sample Preparation: Place a small amount of finely powdered **3-Nitrobenzamide** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan to collect the infrared spectrum.
- Data Processing: The obtained spectrum should be baseline corrected and the peaks of interest should be identified and their wavenumbers recorded.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) NMR are indispensable for the structural elucidation of organic compounds.

## <sup>1</sup>H NMR Data Summary

The  $^1\text{H}$  NMR spectrum of **3-Nitrobenzamide**, typically recorded in a deuterated solvent such as DMSO-d<sub>6</sub>, shows distinct signals for the aromatic protons and the amide protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.70	s	-	H-2
~8.50	d	8.4	H-6
~8.27	d	7.8	H-4
~7.78	t	7.8	H-5
~7.60, ~8.10	br s	-	-NH <sub>2</sub>

Note: The chemical shifts for the amide protons (-NH<sub>2</sub>) can be broad (br s) and their positions can vary depending on the solvent and concentration.

## $^{13}\text{C}$ NMR Data Summary

The  $^{13}\text{C}$  NMR spectrum of **3-Nitrobenzamide** provides insights into the carbon skeleton of the molecule. The chemical shifts are reported in ppm. While specific, fully assigned data for **3-Nitrobenzamide** is not readily available in all databases, data for the closely related 4-Nitrobenzamide can be used for comparative purposes, suggesting the following approximate chemical shifts.[1]

Chemical Shift ( $\delta$ , ppm)	Assignment
~167	C=O (Amide)
~150	C-NO <sub>2</sub>
~141	C-1
~130	Aromatic CH
~124	Aromatic CH

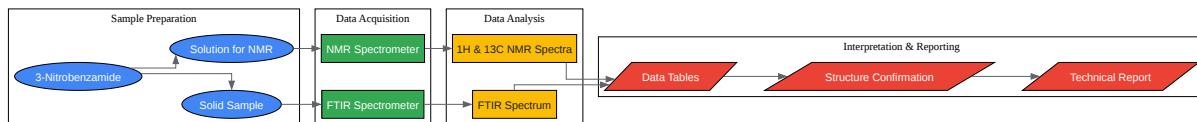
## Experimental Protocol for NMR Analysis

The following is a general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-Nitrobenzamide**.

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Nitrobenzamide** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected, baseline-corrected, and the chemical shifts referenced to TMS.

## Spectroscopic Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **3-Nitrobenzamide**.

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Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic data and methodologies for the analysis of **3-Nitrobenzamide**. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental requirements.

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## References

- 1. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]
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